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molecular formula C13H11NO2 B8642523 4'-Methyl-2-nitrobiphenyl CAS No. 70680-21-6

4'-Methyl-2-nitrobiphenyl

Cat. No. B8642523
M. Wt: 213.23 g/mol
InChI Key: XOFOCFDXWDCHJH-UHFFFAOYSA-N
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Patent
US05726319

Procedure details

A vigorously stirred mixture of 34 g (0.25 mol) of 4-tolylboronic acid and 34 g (0.17 mol) of 2-bromo-1-nitrobenzene in a mixture of 170 mL of 5N sodium hydroxide, 57 mL of water, 215 mL of 2-propanol and 1080 mL of benzene was treated with 11.9 g of (tetrakis)triphenylphosphine palladium(0). The two-phase mixture was heated at reflux for three hours. The cooled reaction mixture was filtered through Celite and the filter cake washed with fresh benzene. The organic layer was separated and washed with water (3×), dried over magnesium sulfate and filtered. The filtrate was evaporated under vacuum and the residue (46.1 g) purified by preparative high pressure liquid chromatography on silica gel, eluting with hexane/ethyl acetate (20:1), to give 28.05 g of the product.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
[Compound]
Name
(tetrakis)triphenylphosphine palladium(0)
Quantity
11.9 g
Type
reactant
Reaction Step Two
Name
Quantity
57 mL
Type
reactant
Reaction Step Three
Quantity
215 mL
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
solvent
Reaction Step Three
Quantity
1080 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4](B(O)O)=[CH:3][CH:2]=1.Br[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[N+:18]([O-:20])=[O:19].O.CC(O)C>[OH-].[Na+].C1C=CC=CC=1>[CH3:10][C:1]1[CH:6]=[CH:5][C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[N+:18]([O-:20])=[O:19])=[CH:3][CH:2]=1 |f:4.5|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
C1(=CC=C(C=C1)B(O)O)C
Name
Quantity
34 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
(tetrakis)triphenylphosphine palladium(0)
Quantity
11.9 g
Type
reactant
Smiles
Step Three
Name
Quantity
57 mL
Type
reactant
Smiles
O
Name
Quantity
215 mL
Type
reactant
Smiles
CC(C)O
Name
Quantity
170 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
1080 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The two-phase mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through Celite
WASH
Type
WASH
Details
the filter cake washed with fresh benzene
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue (46.1 g) purified by preparative high pressure liquid chromatography on silica gel
WASH
Type
WASH
Details
eluting with hexane/ethyl acetate (20:1)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 28.05 g
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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